2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide
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Description
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide is a useful research compound. Its molecular formula is C14H12FN5OS and its molecular weight is 317.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-methylacetamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . It interacts with CDK2, leading to significant alterations in cell cycle progression and inducing apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, particularly the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within cells, leading to cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide Similar compounds have been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that the compound may interact with enzymes and other biomolecules involved in cell cycle control.
Cellular Effects
The cellular effects of This compound Preliminary studies suggest that it may have cytotoxic activities against certain cancer cell lines, including MCF-7 and HCT-116 . This indicates that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of This compound It is known that similar compounds can inhibit CDK2, suggesting that this compound may also exert its effects through enzyme inhibition
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c1-16-12(21)7-22-14-11-6-19-20(13(11)17-8-18-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJASDHJJMZSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.